4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS No.: 1239722-79-2
Cat. No.: VC2721880
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239722-79-2 |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2 |
| Standard InChI Key | DVOAACGZONUIQH-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3 |
| Canonical SMILES | C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3 |
Introduction
Chemical Properties and Structural Characteristics
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound characterized by a 1,2,4-oxadiazole core connecting a pyridine ring and a piperidine moiety via a methylene linker. This arrangement of heterocycles creates a molecule with distinctive chemical and biological properties.
Molecular Identification and Physical Properties
The compound presents a well-defined profile of chemical identifiers and physical properties that facilitate its characterization and research applications.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1239722-79-2 |
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2 |
| InChIKey | DVOAACGZONUIQH-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3 |
The compound possesses moderate lipophilicity with an XLogP3-AA value of 1.3, which suggests balanced lipid and aqueous solubility properties . It contains one hydrogen bond donor and five hydrogen bond acceptor sites, making it capable of forming multiple interactions with biological targets . The presence of three rotatable bonds provides conformational flexibility that may be advantageous for binding to receptor pockets .
Structural Features
The compound consists of three main structural components that contribute to its chemical behavior and biological activity:
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A piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom, which can function as a hydrogen bond acceptor or protonation site.
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A 1,2,4-oxadiazole core: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, which provides rigidity and serves as a bioisostere for carboxylic acid derivatives.
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A pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, which can participate in π-stacking interactions and hydrogen bonding.
The strategic arrangement of these components, particularly the position of the pyridine at the 3-position of the oxadiazole and the methylene linker connecting the piperidine to the 5-position of the oxadiazole, likely influences the compound's biological activity profile.
Synthesis Methods
The synthesis of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine employs established methods for constructing 1,2,4-oxadiazole rings, with specific adaptations to incorporate the pyridine and piperidine moieties.
Classical Approaches to 1,2,4-Oxadiazole Synthesis
Several classical methods have been developed for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, which can be applied to prepare 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine:
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Amidoxime-carboxylic acid derivative cyclization: The most common approach involves the reaction between amidoximes and carboxylic acid derivatives (such as acyl chlorides, esters, or anhydrides) . For 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, this would typically involve isonicotinic amidoxime and an appropriately functionalized piperidine-4-ylmethyl carboxylic acid derivative.
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1,3-Dipolar cycloaddition: This approach involves the reaction between nitrile oxides and nitriles, although it is less commonly used due to side reactions and the low reactivity of the nitrile triple bond .
Table 2: Common Synthesis Methods for 1,2,4-Oxadiazoles
| Method | Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Tiemann-Krüger reaction | Amidoximes + acyl chlorides | Base (pyridine or TBAF) | Straightforward procedure | Formation of side products |
| Ester-amidoxime reaction | Amidoximes + carboxylic acid esters | Basic conditions | Mild conditions | Moderate yields |
| Activated acid-amidoxime | Amidoximes + activated carboxylic acids | Coupling agents (EDC, DCC, CDI, TBTU) | High yields | Additional reagents required |
| Microwave-assisted synthesis | Amidoximes + acyl chlorides/esters | NH₄F/Al₂O₃ or K₂CO₃, microwave | Rapid reaction, environmentally friendly | Specialized equipment needed |
| 1,3-Dipolar cycloaddition | Nitrile oxides + nitriles | Platinum(IV) catalyst | Mild conditions | Poor yields, expensive catalyst |
Modern Synthetic Approaches
Recent advances in the synthesis of 1,2,4-oxadiazoles have introduced more efficient and environmentally friendly methods:
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One-pot synthesis at room temperature using amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO), as reported by Baykov et al. in 2017 .
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Vilsmeier reagent activation: A one-pot procedure using amidoximes and carboxylic acids with Vilsmeier reagent activation, providing good to excellent yields (61-93%) .
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Two-component reaction of gem-dibromomethylarenes with amidoximes, offering excellent yields for preparing 3,5-diaryl-substituted 1,2,4-oxadiazoles .
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Visible light-mediated [3+2]-cycloaddition: A "green chemistry" approach using disubstituted-2H-azirines and nitrosoarenes under visible light irradiation with organic dye photoredox catalysts .
These modern methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact, which could be beneficial for the synthesis of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and related compounds.
Biological Activities and Applications
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and structurally related compounds exhibit various biological activities that make them promising candidates for pharmaceutical development.
Antifungal Activity
Pyridine and oxadiazole derivatives, including 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, have demonstrated efficacy against fungal pathogens, suggesting potential applications in antifungal therapy. The combination of the pyridine and oxadiazole moieties appears to contribute significantly to this activity, possibly through interactions with fungal cellular targets.
Structure-Activity Relationships
The biological activities of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and related compounds can be understood through analysis of their structural features:
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The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic acid derivatives and contributes to metabolic stability while maintaining hydrogen bonding capabilities.
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The piperidine moiety provides a basic nitrogen that can be protonated at physiological pH, improving water solubility and potentially facilitating interactions with negatively charged regions of biological targets.
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The pyridine ring offers aromatic character and an additional nitrogen atom that can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites.
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The methylene linker between the piperidine and oxadiazole provides conformational flexibility, allowing the molecule to adopt optimal binding orientations.
Table 3: Structural Comparison of Related Compounds
Future Research Directions
Based on current knowledge and research trends, several promising avenues for future investigation of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be identified:
Biological Activity Exploration
Comprehensive screening of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine against various biological targets could reveal additional therapeutic applications beyond the currently known antifungal activity. Particular focus areas might include:
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Evaluation as an HsClpP agonist based on structural similarities to recently reported active compounds.
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Testing against a broader panel of fungal pathogens to determine the spectrum of antifungal activity.
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Assessment of activity against other disease targets, such as inflammatory conditions, neurodegenerative disorders, or viral infections.
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Investigation of potential synergistic effects when combined with established therapeutic agents.
Mechanistic Studies
Elucidating the mechanism of action of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine at the molecular level would provide valuable insights for rational drug design:
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Identification of specific protein targets and binding modes through crystallographic studies, computational modeling, and biochemical assays.
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Investigation of structure-activity relationships through systematic modification of each structural component.
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Analysis of cellular effects, including impact on signaling pathways, gene expression, and cellular metabolism.
Synthesis Optimization
Development of more efficient and sustainable methods for synthesizing 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine would facilitate its further study and potential application:
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Application of emerging technologies such as flow chemistry, mechanochemistry, or enzymatic catalysis.
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Development of one-pot, multi-component procedures to streamline synthesis.
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Exploration of green chemistry approaches to reduce environmental impact and improve efficiency.
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